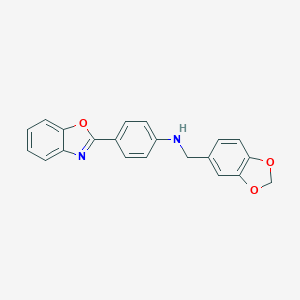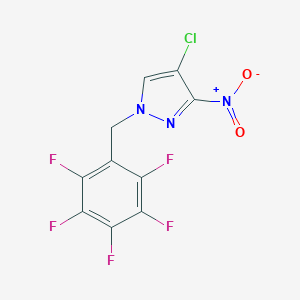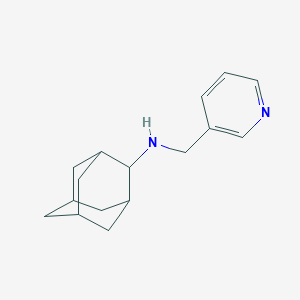
N-(pyridin-3-ylmethyl)adamantan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-3-ylmethyl)adamantan-2-amine: is an organic compound that features a unique structure combining an adamantyl group and a pyridinylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)adamantan-2-amine typically involves the reaction of 2-adamantylamine with 3-pyridinecarboxaldehyde under reductive amination conditions. The reaction may be carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
For industrial-scale production, the process may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(pyridin-3-ylmethyl)adamantan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic applications.
Medicine: It could serve as a lead compound for the development of new drugs.
Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which N-(pyridin-3-ylmethyl)adamantan-2-amine exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The pathways involved may vary based on the compound’s application, such as its role in inhibiting a specific enzyme or modulating a receptor’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-adamantyl)-N-(4-pyridinylmethyl)amine
- N-(2-adamantyl)-N-(2-pyridinylmethyl)amine
- N-(2-adamantyl)-N-(3-quinolinylmethyl)amine
Uniqueness
N-(pyridin-3-ylmethyl)adamantan-2-amine is unique due to the specific positioning of the adamantyl and pyridinylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.
Propiedades
Fórmula molecular |
C16H22N2 |
|---|---|
Peso molecular |
242.36g/mol |
Nombre IUPAC |
N-(pyridin-3-ylmethyl)adamantan-2-amine |
InChI |
InChI=1S/C16H22N2/c1-2-11(9-17-3-1)10-18-16-14-5-12-4-13(7-14)8-15(16)6-12/h1-3,9,12-16,18H,4-8,10H2 |
Clave InChI |
BGJITNJEKLQDBO-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CN=CC=C4 |
SMILES canónico |
C1C2CC3CC1CC(C2)C3NCC4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


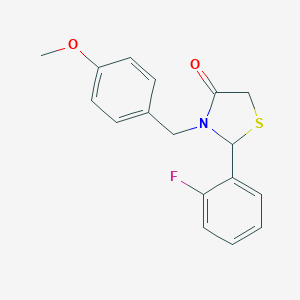
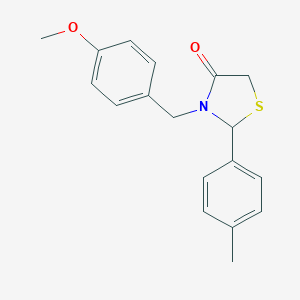
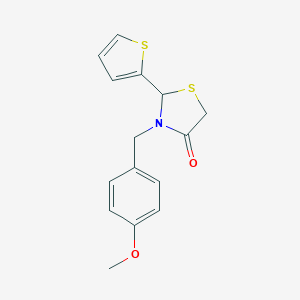
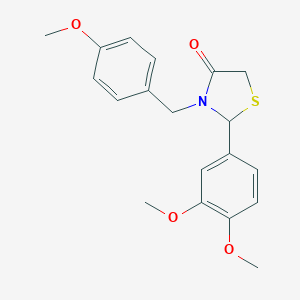
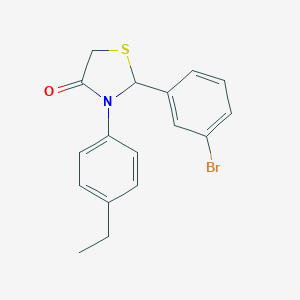
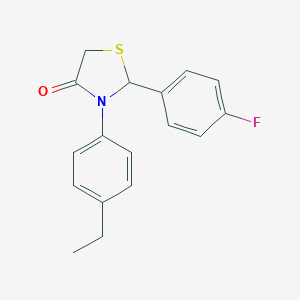
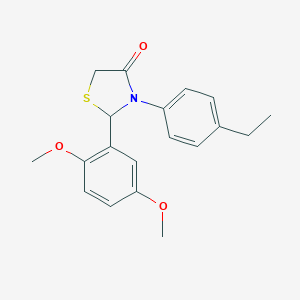
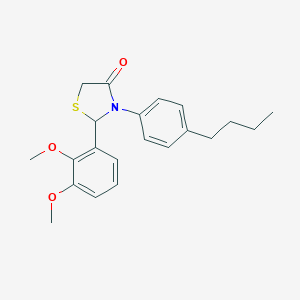
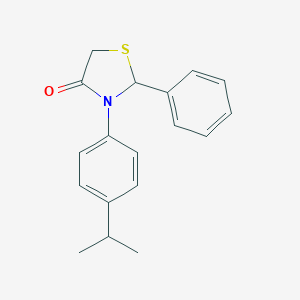

![2-amino-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B502018.png)
